

Application Notes and Protocols for Cell Migration Assays Using SRI 31215 TFA

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Compound of Interest

Compound Name: SRI 31215 TFA

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Introduction

SRI 31215 TFA is a potent small molecule inhibitor targeting the activation of Hepatocyte Growth Factor (HGF).[1][2][3][4] It functions as a triplex inhibitor of the serine proteases matriptase, hepsin, and hepatocyte growth factor activator (HGFA).[1][2][3][4] These proteases are responsible for the conversion of the inactive precursor, pro-HGF, into its active form, HGF.[2][5][6] The binding of active HGF to its receptor, the MET tyrosine kinase, activates a signaling cascade that is crucial for various cellular processes, including cell proliferation, survival, epithelial-mesenchymal transition (EMT), and, notably, cell migration and invasion.[5][6][7]

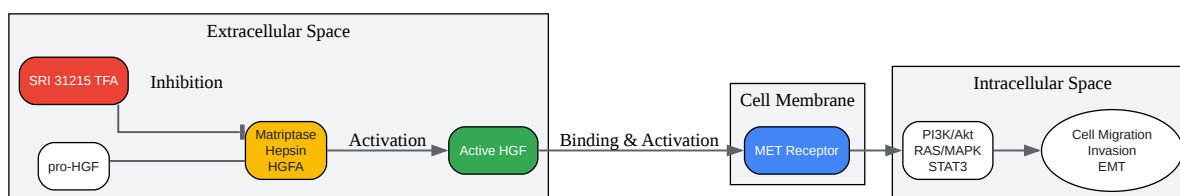
In various cancers, the HGF/MET signaling pathway is often dysregulated, contributing to tumor progression and metastasis.[5][7] Cancer-associated fibroblasts (CAFs) in the tumor microenvironment are a major source of pro-HGF.[7] **SRI 31215 TFA**, by preventing the activation of pro-HGF, effectively blocks this paracrine signaling between fibroblasts and cancer cells, thereby inhibiting fibroblast-induced cancer cell migration.[2][7] This makes **SRI 31215 TFA** a valuable tool for studying the role of the HGF/MET pathway in cell migration and for evaluating its potential as a therapeutic agent to inhibit metastasis.

These application notes provide detailed protocols for utilizing **SRI 31215 TFA** in two common in vitro cell migration assays: the scratch (or wound healing) assay and the transwell (or Boyden chamber) assay.

Mechanism of Action of SRI 31215 TFA

SRI 31215 TFA exerts its inhibitory effect on cell migration by targeting the initial step of the HGF/MET signaling cascade. By inhibiting matriptase, hepsin, and HGFA, it prevents the proteolytic cleavage of pro-HGF into active HGF. This leads to a reduction in the activation of the MET receptor and its downstream signaling pathways that are critical for cell motility.

HGF/MET Signaling Pathway and Inhibition by SRI 31215 TFA



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Caption: HGF/MET signaling pathway and the inhibitory action of **SRI 31215 TFA**.

Quantitative Data Summary

The inhibitory effect of **SRI 31215 TFA** on cancer cell migration has been demonstrated in studies using the prostate cancer cell line DU145. A concentration of 10 μ M **SRI 31215 TFA** was shown to effectively inhibit fibroblast-induced cell migration.

Assay Type	Cell Line	Inducer of Migration	SRI 31215		Observed Effect	Reference
			TFA Concentration	Incubation Time		
Scratch Assay	DU145	Fibroblast-conditioned media	10 μ M	24 hours	Inhibition of wound closure	Owusu et al., 2016
Transwell Migration	DU145	Fibroblast-conditioned media	10 μ M	24 hours	Reduction in the number of migrated cells	Owusu et al., 2016

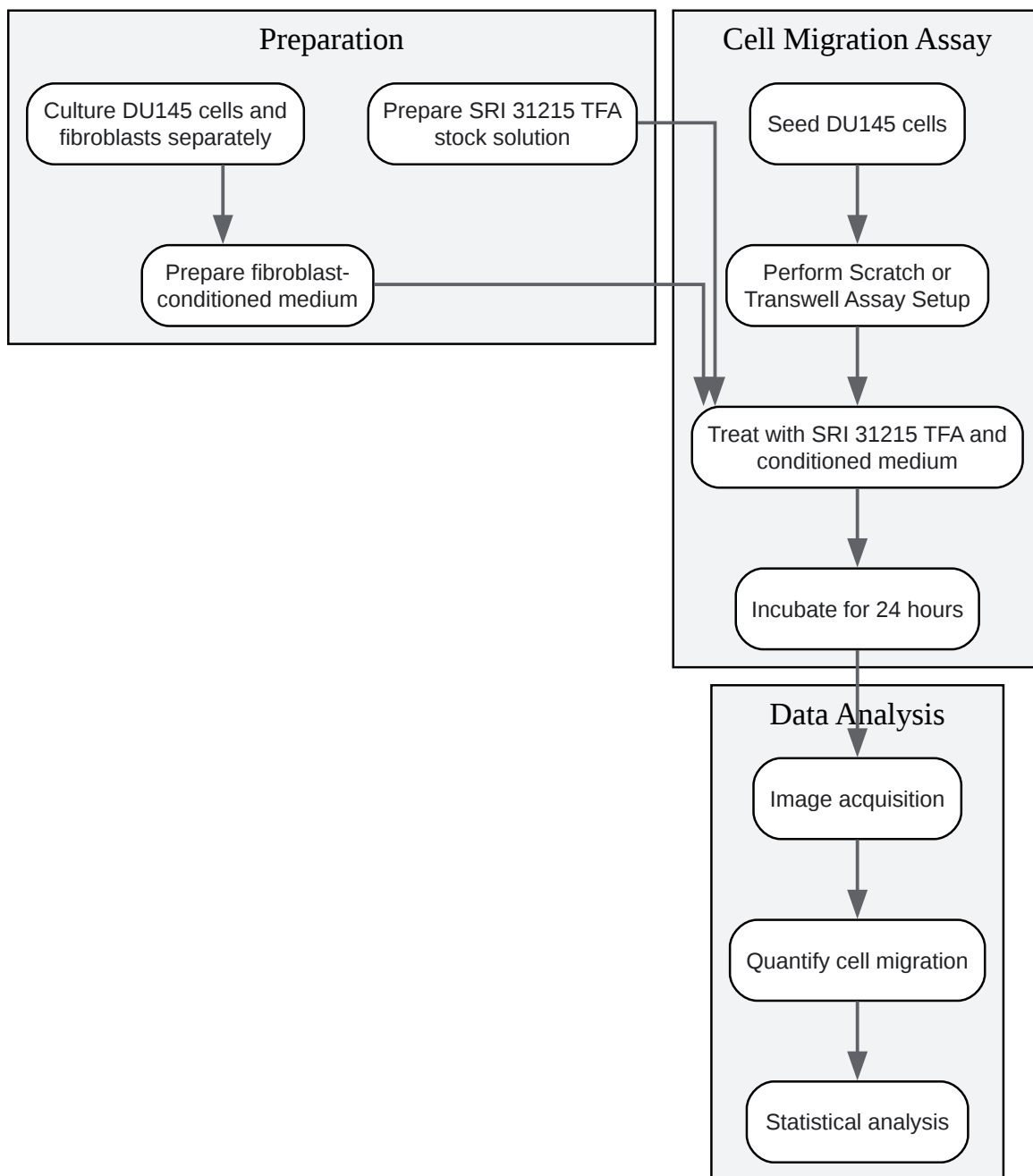
Target	IC50 Value
Matriptase	0.69 μ M
Hepsin	0.65 μ M
HGFA	0.30 μ M

IC50 values for SRI 31215 TFA against its target proteases.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following are detailed protocols for performing scratch and transwell migration assays to evaluate the effect of **SRI 31215 TFA** on the migration of DU145 prostate cancer cells induced by fibroblast-conditioned medium.

Experimental Workflow Overview



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Caption: General workflow for a cell migration assay using **SRI 31215 TFA**.

Protocol 1: Scratch (Wound Healing) Assay

This assay measures collective cell migration as the closure of a mechanically created "wound" in a confluent cell monolayer.

Materials:

- DU145 prostate cancer cells
- Fibroblast cell line (e.g., 18Co or WI38)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Serum-free medium
- **SRI 31215 TFA**
- DMSO (for dissolving **SRI 31215 TFA**)
- Phosphate-buffered saline (PBS)
- 24-well tissue culture plates
- Sterile p200 pipette tips
- Microscope with a camera

Procedure:

- Preparation of Fibroblast-Conditioned Medium:
 - Culture fibroblasts to ~80% confluency in complete medium.
 - Wash the cells twice with PBS and then incubate in serum-free medium for 48 hours.
 - Collect the conditioned medium, centrifuge to remove cell debris, and store at -20°C.
- Cell Seeding:
 - Seed DU145 cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

- Incubate at 37°C in a 5% CO₂ incubator.
- Creating the Scratch:
 - Once the monolayer is confluent, gently create a straight scratch in the center of each well using a sterile p200 pipette tip.
 - Wash the wells twice with PBS to remove detached cells.
- Treatment:
 - Prepare the treatment media:
 - Control: Fibroblast-conditioned medium with DMSO vehicle control.
 - **SRI 31215 TFA**: Fibroblast-conditioned medium containing 10 µM **SRI 31215 TFA**.
 - Negative Control: Serum-free medium.
 - Add the respective treatment media to the wells.
- Image Acquisition:
 - Immediately after adding the treatment media, capture images of the scratch in each well (Time 0). Mark the position of the images for consistent re-imaging.
 - Incubate the plate at 37°C and 5% CO₂.
 - Capture images of the same fields at regular intervals (e.g., 8, 16, and 24 hours).
- Data Analysis:
 - Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
 - Calculate the percentage of wound closure relative to the initial scratch area for each condition.

Protocol 2: Transwell Migration Assay

This assay, also known as the Boyden chamber assay, assesses the chemotactic migration of cells through a porous membrane.^{[8][9][10][11]}

Materials:

- DU145 prostate cancer cells
- Fibroblast-conditioned medium
- Complete culture medium
- Serum-free medium
- **SRI 31215 TFA**
- DMSO
- PBS
- Transwell inserts with 8 µm pore size for 24-well plates
- Cotton swabs
- Methanol (for fixation)
- Crystal violet stain

Procedure:

- Preparation of Cells:
 - Culture DU145 cells to ~80% confluency.
 - The day before the assay, serum-starve the DU145 cells by incubating them in serum-free medium overnight. This minimizes background migration.
- Assay Setup:

- In the lower chamber of the 24-well plate, add 600 μ L of the following:
 - Control: Fibroblast-conditioned medium with DMSO vehicle control.
 - **SRI 31215 TFA**: Fibroblast-conditioned medium containing 10 μ M **SRI 31215 TFA**.
 - Negative Control: Serum-free medium.
- Harvest the serum-starved DU145 cells using trypsin and resuspend them in serum-free medium at a concentration of 1×10^6 cells/mL.
- Cell Seeding in Transwell Inserts:
 - Add 100 μ L of the DU145 cell suspension (1×10^5 cells) to the upper chamber of each transwell insert.
 - Carefully place the inserts into the wells of the 24-well plate containing the treatment media.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Fixation and Staining:
 - After incubation, carefully remove the transwell inserts.
 - Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
 - Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 15 minutes.
 - Stain the migrated cells with 0.5% crystal violet for 20 minutes.
 - Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Data Analysis:

- Using a microscope, count the number of migrated cells in several representative fields for each membrane.
- Calculate the average number of migrated cells per field for each condition.

Concluding Remarks

SRI 31215 TFA is a specific and effective inhibitor of pro-HGF activation, making it a valuable research tool for investigating the role of the HGF/MET signaling pathway in cell migration. The protocols provided here offer a framework for assessing the impact of **SRI 31215 TFA** on cancer cell migration in vitro. Researchers can adapt these protocols to other cell types and experimental conditions to further explore the therapeutic potential of targeting HGF activation in diseases characterized by aberrant cell motility. As with any experimental work, appropriate controls and optimization of cell-specific conditions are essential for obtaining reliable and reproducible results. Information regarding the off-target effects of **SRI 31215 TFA** is not extensively documented in publicly available literature; therefore, researchers should consider including appropriate controls to validate the specificity of the observed effects to the HGF/MET pathway.

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